molecular formula C20H12O2 B1671815 9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione CAS No. 3519-82-2

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione

Cat. No. B1671815
CAS RN: 3519-82-2
M. Wt: 284.3 g/mol
InChI Key: GCHPUOHXXCNSQL-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione, also known as triptycene, is an eye-catching hydrocarbon with a paddlewheel or propeller-shaped molecule . The characteristic structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core .


Synthesis Analysis

The parent triptycene (9,10-dihydro-9,10[1’,2’]-benzenoanthracene) is synthesized via [4 + 2] cycloaddition between doubly reduced 9,10-dihydro-9,10-diboraanthracenes and benzyne, generated in situ . The P–H bond can be replaced with a P–C bond through different types of reactions, based on the nucleophilic attack on electron-poor carbon atoms .


Molecular Structure Analysis

The molecular structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The H-phosphinate 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a commercial compound of interest for its flame retardant properties, was successfully converted to related phosphonamidates following a recently patented one-pot method based on the oxidation of the species in the presence of a suitable aliphatic or aromatic amine under mild conditions .


Physical And Chemical Properties Analysis

The unique properties of triptycenes in the liquid and solid states are elaborated. Unique interactions, which involve triptycene molecular scaffolds, are presented. Molecular interactions within a triptycene unit, as well as between triptycenes or triptycenes and other molecules, are also evaluated .

Scientific Research Applications

Anticancer and Antimalarial Activities

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione has been synthesized and evaluated for its potential in anticancer and antimalarial activities. Studies have shown its promising inhibitory effects on L1210 leukemia cell viability and on the malaria parasite Plasmodium falciparum (Hua et al., 2002).

Charge-Transfer Interaction Studies

The compound has been the subject of studies focusing on charge-transfer interactions. A series of derivatives have been prepared, with research indicating significant effects on charge-transfer band shifts, confirming the importance of this interaction in its molecular behavior (Yamamura et al., 1982).

Supramolecular Formation

Investigations into the crystal structures of 9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione have revealed interesting supramolecular formations. These formations are driven by weak intermolecular π-π interactions and CH···O hydrogen bonds, leading to three-dimensional supramolecules (Hashimoto et al., 1999).

Photochemistry Applications

The photochemistry of this compound has been explored, revealing novel photoproducts and mechanisms. These studies provide insights into its potential applications in photochemical processes (Fu et al., 1998).

Solvent and Substituent Effects on Electronic Spectra

Research has also been conducted on the effects of different solvents and substituents on the electronic spectra of 9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione derivatives. These studies have significant implications for its use in various chemical environments (Kitaguchi, 1989).

Antioxidant and Anti-inflammatory Activities

Synthesized derivatives of this compound have been evaluated for antioxidant and anti-inflammatory activities. The results show significant potential in intervening with free radical processes, offering insights into its possible therapeutic applications (Xanthopoulou et al., 2003).

Future Directions

Triptycene-based systems are of intense interest; in recent years, advances in the synthetic methodology and properties of new triptycenes have been reported by researchers from various fields of science . The chemical versatility and the low toxicity make DOPO derivatives viable alternatives to halogenated flame retardants .

properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUOHXXCNSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282457
Record name INCA-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione

CAS RN

3519-82-2
Record name 9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,4-dione
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Record name NSC 25996
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Record name NSC25996
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 2
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
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9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 4
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
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9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 6
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione

Citations

For This Compound
19
Citations
DH Hua, M Tamura, X Huang… - The Journal of …, 2002 - ACS Publications
A number of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones have been synthesized and their anticancer and antimalarial activities evaluated. A one-pot …
Number of citations: 71 pubs.acs.org
EM Perchellet, BJ Sperfslage, Y Wang… - Anti-Cancer …, 2002 - journals.lww.com
In contrast to their inactive parent compound triptycene (code name TT0), several new synthetic analogs (TT code number) have antileukemic activities and remain effective in …
Number of citations: 20 journals.lww.com
H Iwamura, K Makino - Journal of the Chemical Society, Chemical …, 1978 - pubs.rsc.org
The title compound (1) has been obtained either by the partial oxidation of the bishydroquinone (4) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or by the reaction between (4) and …
Number of citations: 31 pubs.rsc.org
G Sereda, J Van Heukelom, M Koppang… - Beilstein Journal of …, 2006 - beilstein-journals.org
Background Better understanding of the transannular influence of a substituent on the redox-potentials of bicyclo [2.2. 2] octane-derived quinones will help in the design of new …
Number of citations: 11 www.beilstein-journals.org
AM Prasad, G Inesi - American Journal of Physiology-Heart …, 2011 - journals.physiology.org
Resting intracellular Ca 2+ can be raised, in neonatal rat cardiac myocytes, by exposure to very low concentration of thapsigargin (TG). Such a Ca 2+ rise yields calcineurin (CN) …
Number of citations: 33 journals.physiology.org
AM Prasad, G Inesi - Molecular and cellular biochemistry, 2012 - Springer
Involvement of the calcineurin/NFAT pathway in transcription of cardiac sarcoplasmic reticulum Ca 2+ ATPase (SERCA2) was demonstrated (Prasad and Inesi, Am J Physiol Heart Circ …
Number of citations: 22 link.springer.com
S Spyroudis, N Xanthopoulou - Arkivoc, 2003 - pdfs.semanticscholar.org
The preparation of triptycene bis-quinone 2 starting from a Diels-Alder reaction of 1, 4-dimethoxyanthracene and p-benzoquinone is described. This compound was transformed to …
Number of citations: 6 pdfs.semanticscholar.org
G Cheng, X Peng, G Hao, VO Kennedy… - The Journal of …, 2003 - ACS Publications
A group of twelve new and three known silicon phthalocyanines having axial ligands and peripheral groups which provide varying amounts of steric protection to the ring face and ring …
Number of citations: 62 pubs.acs.org
EM Perchellet, MJ Magill, X Huang, CE Brantis… - Anti-Cancer …, 1999 - journals.lww.com
In contrast to their inactive parent compound triptycene (code name TTO), several triptycene (TT) analogs (code names TT1 to TT13), most of them new compounds, were synthesized …
Number of citations: 48 journals.lww.com
CF Chen, YX Ma, CF Chen, YX Ma - Iptycenes Chemistry: From Synthesis …, 2013 - Springer
In order to verify if the triptycyl (the analog of triphenylmethyl in which the three phenyl groups were united to a CH) free radical 1a should be more instable than the triphenylmethyl …
Number of citations: 2 link.springer.com

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